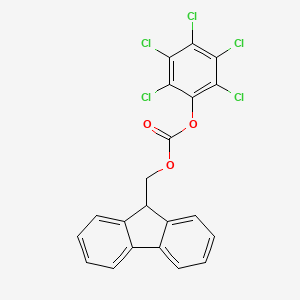
(9H-Fluoren-9-yl)methyl pentachlorophenyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-Fluoren-9-yl)methyl pentachlorophenyl carbonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenyl group attached to a pentachlorophenyl carbonate moiety, making it an interesting subject for research in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl pentachlorophenyl carbonate typically involves the reaction of (9H-Fluoren-9-yl)methanol with pentachlorophenyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(9H-Fluoren-9-yl)methyl pentachlorophenyl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The carbonate group can be substituted with nucleophiles, such as amines or alcohols, to form corresponding carbamates or carbonates.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield (9H-Fluoren-9-yl)methanol and pentachlorophenol.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the fluorenyl group can potentially undergo redox reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Bases: Pyridine, triethylamine
Solvents: Dichloromethane, tetrahydrofuran
Conditions: Room temperature to slightly elevated temperatures, inert atmosphere (e.g., nitrogen or argon)
Major Products
Carbamates: Formed from the reaction with amines
Carbonates: Formed from the reaction with alcohols
Hydrolysis Products: (9H-Fluoren-9-yl)methanol and pentachlorophenol
Aplicaciones Científicas De Investigación
(9H-Fluoren-9-yl)methyl pentachlorophenyl carbonate has several applications in scientific research:
Organic Synthesis: Used as a protecting group for alcohols and amines due to its stability and ease of removal.
Materials Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of (9H-Fluoren-9-yl)methyl pentachlorophenyl carbonate primarily involves its reactivity as a carbonate ester. The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by nucleophiles such as amines or alcohols. This reactivity is facilitated by the electron-withdrawing nature of the pentachlorophenyl group, which makes the carbonate carbon more susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
- (9H-Fluoren-9-yl)methyl chloroformate
- (9H-Fluoren-9-yl)methyl carbamate
- Pentachlorophenyl chloroformate
Uniqueness
(9H-Fluoren-9-yl)methyl pentachlorophenyl carbonate stands out due to the combination of the fluorenyl and pentachlorophenyl groups. This unique structure imparts specific reactivity and stability, making it a valuable compound for various synthetic and industrial applications. Compared to similar compounds, it offers a balance of reactivity and stability that can be advantageous in specific chemical processes.
Propiedades
Número CAS |
82911-70-4 |
|---|---|
Fórmula molecular |
C21H11Cl5O3 |
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl (2,3,4,5,6-pentachlorophenyl) carbonate |
InChI |
InChI=1S/C21H11Cl5O3/c22-15-16(23)18(25)20(19(26)17(15)24)29-21(27)28-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 |
Clave InChI |
YJSCFJYCNDYLAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OC4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea](/img/structure/B14409323.png)
![1-[Bromo(nitro)methyl]-4-methylbenzene](/img/structure/B14409327.png)
![1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14409334.png)
![[2-Oxo-3-(sulfanylmethyl)azepan-1-yl]acetic acid](/img/structure/B14409342.png)
![1,2,3,4,5-Pentafluoro-6-[(3,4,5-trichlorophenoxy)methyl]benzene](/img/structure/B14409348.png)
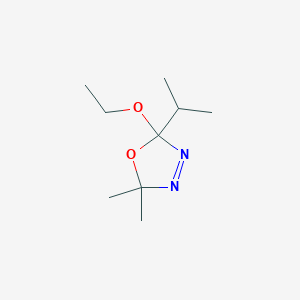
![2-Propanol, 1-[(1H-indol-3-yl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14409359.png)
![1-{4-(3-Methylphenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14409361.png)
![2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14409367.png)
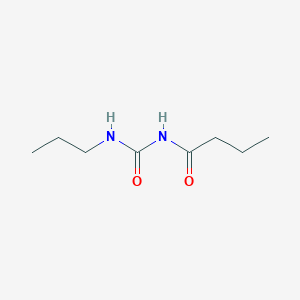
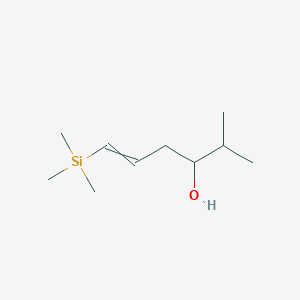
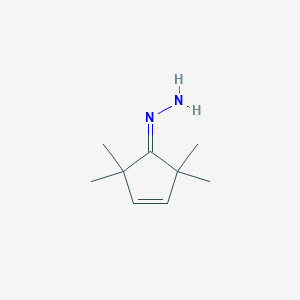

![1-(7-Methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)octadecan-1-one](/img/structure/B14409418.png)
